molecular formula C20H21NO4 B1206132 Tetrahydroberberine CAS No. 522-97-4

Tetrahydroberberine

Cat. No.: B1206132
CAS No.: 522-97-4
M. Wt: 339.4 g/mol
InChI Key: VZTUIEROBZXUFA-UHFFFAOYSA-N
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Description

Tetrahydroberberine, also known as canadine and xanthopuccine, is a naturally occurring alkaloid found in various shrubs of the genus Berberis. It is a derivative of berberine, a well-known compound with a wide range of pharmacological properties. This compound has gained attention due to its unique pharmacological activities, which differ from those of berberine. It is known for its antioxidant, anti-inflammatory, and neuroprotective properties .

Biochemical Analysis

Biochemical Properties

Tetrahydroberberine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been reported to act as a calcium channel blocker, which enables the induction of vascular muscle relaxation . Additionally, this compound blocks ATP-sensitive potassium ion channels, which are associated with the pathogenesis of Parkinson’s disease, indicating its neuroprotective role . The compound also interacts with hydrogen bonds, contributing to its crystal packing and stability .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to exhibit little cytotoxicity towards several cell lines, making it a potential antioxidant and anti-inflammatory agent . The compound affects cell signaling pathways by blocking calcium and potassium ion channels, which can influence vascular muscle relaxation and neuroprotection . This compound also impacts gene expression and cellular metabolism, contributing to its therapeutic potential .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and activation. This compound acts as a calcium channel blocker by binding to the calcium channels and inhibiting their function . It also blocks ATP-sensitive potassium ion channels, which are crucial for maintaining cellular homeostasis . These interactions lead to changes in gene expression and cellular metabolism, contributing to the compound’s pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including its interaction with hydrogen bonds . Long-term studies have shown that this compound maintains its antioxidant and neuroprotective effects over extended periods . Its stability can be affected by environmental conditions, such as temperature and humidity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antioxidant and neuroprotective effects without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and disruption of cellular homeostasis . Threshold effects have been observed, indicating that the compound’s therapeutic window is narrow and requires careful dosage management .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism includes its conversion to hydrochloride salts to improve solubility and dissolution rates . These metabolic pathways influence the compound’s bioavailability and therapeutic efficacy . This compound also affects metabolic flux and metabolite levels, contributing to its pharmacological properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to calcium and potassium ion channels . These interactions affect the compound’s therapeutic potential and its ability to reach target tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its pharmacological effects at the appropriate cellular sites .

Chemical Reactions Analysis

Types of Reactions: Tetrahydroberberine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Tetrahydroberberine stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising compound for various scientific and medical applications.

Properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTUIEROBZXUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022724
Record name Canadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

522-97-4, 29074-38-2, 5096-57-1
Record name (±)-Tetrahydroberberine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canadine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canadine
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Record name dl-Canadine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36351
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Record name Canadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-benzo[g]benzo-1,3-dioxolo[5,6-a]quinolizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.582
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Canadine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANADINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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